molecular formula C14H26N2O3 B13472513 Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 1824341-74-3

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13472513
CAS No.: 1824341-74-3
M. Wt: 270.37 g/mol
InChI Key: IHCKELKDPBJMHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-9-oxa-1-azaspiro[55]undecane-1-carboxylate is a synthetic compound with a complex molecular structure It is primarily used in research and development within the fields of chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, followed by further functionalization to introduce the tert-butyl group and the amino functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the amino group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like sodium azide or alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-9-oxa-1-azaspiro[55]undecane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

1824341-74-3

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-11(15)10-14(16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3

InChI Key

IHCKELKDPBJMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCOCC2)N

Origin of Product

United States

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